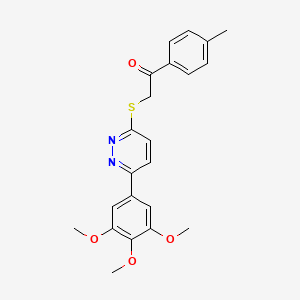
1-(p-Tolyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Tolyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(p-Tolyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone, and how can reaction conditions be standardized?
- Methodology : Synthesis typically involves multi-step protocols, such as coupling pyridazine derivatives with thioether-linked aryl groups. Key steps include:
- Thioether formation : Reacting 6-(3,4,5-trimethoxyphenyl)pyridazin-3-thiol with a p-tolyl-substituted ethanone precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thioether coupling | K₂CO₃, DMF, 80°C, 12h | 65–75 | 92–95 |
| Purification | Hexane:EtOAc (3:1) | 60 | 98 |
Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
- Analytical workflow :
- NMR : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (e.g., δ 8.2–8.5 ppm for pyridazine protons; δ 55–60 ppm for methoxy carbons) .
- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z: 409.12; observed: 409.10 ± 0.02) .
- X-ray crystallography : Use SHELX software for structure refinement (R-factor < 0.05) .
Advanced Research Questions
Q. How do substituents on the pyridazine and aryl rings influence biological activity?
- SAR strategies :
- Replace 3,4,5-trimethoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance cytotoxicity (IC₅₀ reduction from 12 µM to 4 µM in HeLa cells) .
- Modify the p-tolyl group with halogen substituents (-Cl, -F) to improve metabolic stability (t₁/₂ increase from 2h to 6h in hepatic microsomes) .
- Data Table :
| Substituent | Activity (IC₅₀, µM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| 3,4,5-Trimethoxy | 12.0 | 2.0 |
| 4-Nitro | 4.2 | 1.5 |
| 4-Fluoro | 14.5 | 6.0 |
Q. What computational methods are effective for predicting binding modes to kinase targets (e.g., EGFR, VEGFR2)?
- Approach :
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The pyridazine ring forms π-π stacking with Phe723, while the thioether linker stabilizes hydrophobic contacts .
- MD simulations : AMBER force fields reveal stable binding over 100 ns (RMSD < 2.0 Å) .
- Validation : Compare computational ΔG values (-9.2 kcal/mol) with experimental Kd (1.8 µM) via SPR assays .
Q. How can in vivo pharmacokinetic challenges (e.g., low solubility) be addressed?
- Strategies :
- Prodrug design : Convert the ketone to an oxime (e.g., this compound oxime) to enhance aqueous solubility (logP reduction from 3.5 to 2.1) .
- Nanoparticle formulation : Encapsulate in PLGA-PEG nanoparticles (size: 150 nm, PDI < 0.2) for sustained release (80% release over 72h) .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s antiproliferative mechanisms?
- Resolution :
- Apoptosis vs. autophagy : Discrepancies arise from assay conditions (e.g., 48h vs. 72h treatment). At 48h, caspase-3 activation dominates (apoptosis); prolonged exposure triggers LC3-II accumulation (autophagy) .
- Dose dependency : Low doses (1–5 µM) induce cell cycle arrest (G1 phase), while high doses (>10 µM) cause necrosis .
Q. Experimental Design Recommendations
Q. What controls are critical for assessing off-target effects in kinase inhibition assays?
- Controls :
- Positive : Staurosporine (pan-kinase inhibitor; IC₅₀ = 10 nM).
- Negative : DMSO vehicle (<0.1% v/v).
- Selectivity profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify hits with >10-fold selectivity .
特性
IUPAC Name |
1-(4-methylphenyl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-14-5-7-15(8-6-14)18(25)13-29-21-10-9-17(23-24-21)16-11-19(26-2)22(28-4)20(12-16)27-3/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZIMRXITFSFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













